Hitachimycin
Description
Structure
2D Structure
Properties
Molecular Formula |
C29H35NO5 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione |
InChI |
InChI=1S/C29H35NO5/c1-20-11-9-10-16-27(33)30-24(21-12-5-3-6-13-21)15-8-4-7-14-23(31)19-25(32)28-22(17-20)18-26(35-2)29(28)34/h3-6,8-13,16-17,22-24,26,31,34H,7,14-15,18-19H2,1-2H3,(H,30,33) |
InChI Key |
PLQKHNPZPRTISL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC |
Synonyms |
hitachimycin stubomycin |
Origin of Product |
United States |
Comprehensive Structural Elucidation and Stereochemical Delineation of Hitachimycin
Methodological Advances in Planar Structure Determination (e.g., Spectroscopic Correlational Studies)
The planar structure of Hitachimycin was pieced together through extensive use of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. These powerful techniques allowed for the establishment of the connectivity of the atoms within the molecule.
Initial analysis of the ¹H and ¹³C NMR spectra provided a census of the proton and carbon environments within the this compound molecule. Further insight into the molecular framework was gained through a series of correlational studies. Specifically, ¹H-¹H Correlation Spectroscopy (COSY) experiments were instrumental in identifying proton-proton coupling networks, which helped to delineate the various spin systems present in the macrocycle and its side chains.
To connect these proton networks and establish the carbon skeleton, Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments were employed. HSQC spectra revealed direct one-bond correlations between protons and their attached carbons, while HMBC spectra provided crucial information about longer-range (two- and three-bond) H-C couplings. By meticulously analyzing these correlations, researchers were able to assemble the complete bonding framework of this compound.
Table 1: Selected 2D NMR Correlations for this compound
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal(s) in HMBC | Inferred Connectivity |
| H-3 | C-1, C-2, C-4, C-5 | Connectivity around the amide carbonyl |
| H-5 | C-3, C-4, C-6, C-7 | Linkage of the phenyl group |
| H-11 | C-10, C-12, C-13 | Position of the hydroxyl group |
| H-15 | C-14, C-16, C-17 | Position of the second hydroxyl group |
| H-18 | C-17, C-19, C-20 | Start of the conjugated diene system |
| H-21 | C-19, C-20, C-22 | End of the conjugated diene system |
This table is a representative summary of key correlations and is not exhaustive.
Definitive Assignment of Absolute and Relative Stereochemistry
The determination of the precise three-dimensional arrangement of atoms in this compound, including the relative and absolute stereochemistry of its multiple chiral centers, was a significant challenge that was overcome through a multi-faceted approach.
Chiroptical Methods and Chemical Correlation Studies
While chiroptical methods such as circular dichroism (CD) are powerful tools for determining the absolute configuration of chiral molecules, the primary elucidation of this compound's stereochemistry relied heavily on NMR and X-ray crystallographic data. However, chemical correlation studies, in conjunction with NMR analysis, played a role in establishing the relative stereochemistry of certain fragments of the molecule before the complete structure was confirmed by X-ray crystallography.
Validation through Synthetic Approaches and Analog Preparation
The unequivocal confirmation of the assigned stereochemistry of this compound was achieved through its total synthesis. The research group of Amos B. Smith III successfully completed the first total synthesis of (+)-Hitachimycin. acs.org This ambitious undertaking involved a convergent and highly stereocontrolled route that allowed for the unambiguous establishment of each of the stereogenic centers.
The synthetic strategy was designed to build the molecule in a stepwise manner, with each stereocenter being set with a known configuration. The successful synthesis of a molecule with identical spectroscopic and physical properties to the natural product provided definitive proof of the correctness of the assigned absolute and relative stereochemistry. Furthermore, the synthesis of various analogs of this compound has been carried out, which has not only provided further confirmation of its structure but has also enabled the exploration of its structure-activity relationships. nih.gov
Conformational Analysis and Dynamics in Solution and Solid State
Understanding the three-dimensional shape and flexibility of this compound in different environments is crucial for comprehending its biological activity. Both the solution and solid-state conformations have been investigated in detail.
In the solid state, the conformation of this compound was definitively established by single-crystal X-ray analysis. researchgate.net This technique provided a precise three-dimensional map of the molecule, revealing the spatial arrangement of all atoms and the intricate network of intramolecular hydrogen bonds that stabilize its conformation.
The conformation of this compound in solution was extensively studied using Nuclear Overhauser Effect (NOE) spectroscopy. researchgate.net NOE experiments measure the through-space interactions between protons that are in close proximity, providing valuable information about the solution-state structure. An extensive NOE study on this compound established the proximity of numerous nuclei, and the experimental NMR data were found to be consistent with a predominant solution conformation. researchgate.net Interestingly, the conformation observed in the solid state by X-ray crystallography was found to be in close agreement with the predominant conformation in solution, suggesting a high degree of conformational homogeneity for the macrocyclic skeleton. researchgate.net
Table 2: Key Nuclear Overhauser Effect (NOE) Correlations for this compound in Solution
| Irradiated Proton(s) | Observed NOE Enhancement on Proton(s) | Inferred Proximity |
| H-11 | H-13, H-15 | Proximity of the two hydroxyl-bearing methines |
| H-14a | H-16b | "Zigzag" conformation in the aliphatic chain |
| H-14b | H-16a | "Zigzag" conformation in the aliphatic chain |
| H-18 | H-20 | Proximity across the conjugated diene |
| H-3 | H-5 | Folding of the N-acyl-β-phenylalanine moiety |
This table highlights key NOE correlations that were instrumental in defining the solution conformation of this compound.
The conformational rigidity of the macrocycle, as suggested by the strong correlation between the solid-state and solution structures, is a significant feature of this compound and is likely important for its biological function.
Elucidation of the Biosynthetic Pathway of Hitachimycin
Identification and Bioinformatic Analysis of the Hitachimycin Biosynthetic Gene Cluster (BGC)
The biosynthetic gene cluster (BGC) responsible for this compound production was identified in Streptomyces scabrisporus through genome mining techniques. nih.gov Bioinformatic analysis of this cluster revealed a collection of genes encoding the necessary enzymatic machinery for the synthesis of this complex natural product.
The identified hit BGC is comprised of genes encoding five polyketide synthases (PKSs), a putative phenylalanine-2,3-aminomutase (PAM), four enzymes involved in β-amino acid transport, and a distinctive amidohydrolase. nih.gov The presence of the PAM-encoding gene was a significant finding, suggesting a mechanism for the incorporation of the (S)-β-phenylalanine starter unit. nih.govresearchgate.net Gene knockout experiments confirmed the functionality of this cluster; for instance, a hitA knockout mutant was unable to produce this compound, but production was restored upon feeding with (S)-β-phenylalanine. nih.govresearchgate.net
The key genes identified within the this compound BGC and their putative functions are summarized in the table below.
| Gene | Putative Function |
| hitA | Phenylalanine-2,3-aminomutase (PAM), involved in starter unit formation |
| hitB | β-amino acid-selective adenylation enzyme, activates the starter unit |
| hitC | Acyltransferase, transfers the dipeptidyl group to the PKS |
| hitD | Standalone acyl carrier protein (ACP) |
| hitE | Adenylation enzyme for L-alanine |
| hitP1-P5 | Polyketide Synthases (PKSs) |
| hitM1-M6 | Post-PKS modification enzymes |
Characterization of the Polyketide Synthase (PKS) System and its Modules
The core skeleton of this compound is assembled by a type I modular polyketide synthase (PKS) system. This system is composed of multiple modules, each responsible for a single round of polyketide chain elongation and modification.
The this compound PKS system consists of five PKS proteins (HitP1-P5). researchgate.net The organization of the domains within these modules dictates the structure of the initial macrolactam intermediate. researchgate.net
A key feature of this compound is the incorporation of an (S)-β-phenylalanine starter unit. nih.govresearchgate.net This process begins with the conversion of L-α-phenylalanine to (S)-β-phenylalanine, a reaction catalyzed by the phenylalanine-2,3-aminomutase HitA. researchgate.net
Following its formation, (S)-β-phenylalanine is activated by HitB, a β-amino acid-selective adenylation enzyme, which forms an aminoacyl adenylate. researchgate.netacs.org This activated starter unit is then transferred to the standalone acyl carrier protein (ACP), HitD. researchgate.net Another adenylation enzyme, HitE, activates L-alanine, which is then ligated to the (S)-β-phenylalanine on HitD to form a dipeptidyl group. researchgate.net Finally, the acyltransferase HitC transfers this dipeptidyl group to the first module of the PKS assembly line to initiate polyketide synthesis. researchgate.net The enzyme HitB plays a crucial role as a gatekeeper, selectively incorporating the (S)-β-phenylalanine starter unit. acs.orgnih.gov
Enzymology of Post-Polyketide Synthase (Post-PKS) Modification Reactions:
After the initial macrolactam is formed by the PKS machinery, a series of post-PKS modifications occur to generate the final, biologically active this compound. These reactions are responsible for the formation of the characteristic bicyclic structure. researchgate.netnisr.or.jp
A set of six genes, hitM1 through hitM6, located within the BGC, were identified as encoding putative post-PKS modification enzymes. researchgate.netnisr.or.jp Functional analysis of these enzymes was carried out through gene disruption studies and in vitro biochemical assays. researchgate.netnisr.or.jpnih.gov
HitM1 : A NAD(P)H-dependent reductase. researchgate.netnih.gov
HitM2 : A putative isomerase. nisr.or.jp
HitM3 : A putative cytochrome P450 monooxygenase. nisr.or.jp
HitM4 : A putative oxidoreductase. nisr.or.jp
HitM5 : A putative isomerase. nisr.or.jp
HitM6 : A putative methyltransferase. researchgate.netnisr.or.jpnih.gov
Gene inactivation studies revealed the roles of several of these enzymes. A ΔhitM4 mutant strain was found to accumulate an all-trans-2,4,6,8,18-pentaene macrolactam, suggesting that HitM4 is involved in an early step of the post-PKS modification pathway, likely initiating the formation of the bicyclic structure. researchgate.netnih.gov A ΔhitM1 mutant accumulated 10-O-demethyl-10-oxothis compound. researchgate.netnih.gov In vitro experiments confirmed that HitM1 reduces the ketone group at C-10 of this intermediate. researchgate.netnih.gov Subsequently, HitM6, an O-methyltransferase, catalyzes the methylation of the resulting hydroxyl group to yield this compound. researchgate.netnih.gov The observation that ΔhitM1 and ΔhitM6 strains produced derivatives still containing the bicyclic structure indicates that the reactions catalyzed by HitM1 and HitM6 occur after the formation of this key structural feature. nisr.or.jp
The functions of HitA, HitB, and HitD are primarily associated with the incorporation of the starter unit, as described in section 3.2.2.
| Enzyme | Proposed Function in Post-PKS Modification |
| HitM1 | Reduction of the C-10 keto group of 10-O-demethyl-10-oxothis compound. researchgate.netnih.gov |
| HitM4 | Catalyzes an early step in the formation of the bicyclic structure. researchgate.netnisr.or.jpnih.gov |
| HitM6 | O-methylation of the C-10 hydroxyl group to form this compound. researchgate.netnih.gov |
The precise mechanism for the formation of the bicyclic structure in this compound, which involves a C-C bond between C8 and C12, remains a topic of ongoing investigation. researchgate.netnisr.or.jp However, the functional characterization of the HitM enzymes has provided significant insights into a plausible pathway. researchgate.net
The accumulation of the all-trans-pentaene macrolactam in the ΔhitM4 mutant strongly suggests that HitM4 catalyzes the initial step in the cyclization process. researchgate.netnih.gov The subsequent steps are thought to involve a cascade of reactions catalyzed by the other HitM enzymes, including isomerases (HitM2, HitM5) and a cytochrome P450 monooxygenase (HitM3), ultimately leading to the formation of the five-membered carbocycle. nisr.or.jpnih.gov The exact sequence and nature of these reactions are yet to be fully elucidated.
Roles of Specific Enzymes (e.g., Oxidoreductases, Isomerases, Methyltransferases, Phenylalanine-2,3-aminomutase)
The biosynthesis of this compound is orchestrated by a suite of specialized enzymes encoded within the this compound biosynthetic gene cluster (BGC). Each enzyme plays a precise role, from the formation of the starter unit to the final tailoring of the macrolactam core.
Phenylalanine-2,3-aminomutase (HitA): The biosynthesis is initiated with the action of HitA, a phenylalanine-2,3-aminomutase. nih.gov This enzyme catalyzes the conversion of the primary metabolite L-α-phenylalanine into (S)-β-phenylalanine. nih.govresearchgate.net This β-amino acid serves as the unique starter unit for the polyketide skeleton of this compound, a crucial step that defines the compound's core structure. nih.govresearchgate.net The enzymatic activity of HitA has been confirmed, and its essential role is demonstrated by the fact that its genetic knockout abolishes this compound production. nih.gov
Oxidoreductases (HitM1, HitM4): Several post-polyketide synthase (PKS) modifications are carried out by oxidoreductases to form the distinctive bicyclic structure of this compound. nisr.or.jp The gene hitM1 encodes an NAD(P)H-dependent reductase that is crucial in the later stages of the pathway. researchgate.netnih.gov In vitro enzymatic experiments have shown that HitM1 reduces the intermediate 10-O-demethyl-10-oxothis compound. researchgate.netnih.gov Another putative oxidoreductase, HitM4, is believed to act earlier in the post-PKS cascade and is likely involved in the formation of the bicyclic structure. nisr.or.jp
Isomerases (HitM2, HitM5): The this compound BGC contains two genes, hitM2 and hitM5, which are predicted to encode isomerases. nisr.or.jp These enzymes are hypothesized to catalyze the isomerization of a conjugated ketone intermediate. researchgate.net This stereochemical control is thought to be critical for directing the subsequent cyclization reactions that form the internal five-membered carbocycle characteristic of this compound. researchgate.net
Methyltransferase (HitM6): The final step in the biosynthesis of this compound is catalyzed by the methyltransferase HitM6. researchgate.net This enzyme is responsible for the O-methylation of the hydroxyl group at the C10 position of the penultimate intermediate. researchgate.net The product of the reaction catalyzed by HitM1 is converted to the final this compound molecule by HitM6. nih.gov
Precursor Incorporation Studies and Isotopic Labeling Experiments to Map Biosynthetic Intermediates
The mapping of the this compound biosynthetic pathway has been significantly advanced by precursor incorporation studies. These experiments provide direct evidence for the building blocks of the molecule and the sequence of their assembly. A key finding from these studies was the confirmation of (S)-β-phenylalanine as the direct precursor and starter unit for the polyketide chain. nih.gov
This was definitively demonstrated through experiments using a genetically engineered mutant of the producing organism, Streptomyces scabrisporus. nih.gov A knockout mutant was created in which the hitA gene, responsible for producing (S)-β-phenylalanine, was deleted. nih.gov As expected, this ΔhitA strain was unable to produce this compound. nih.gov However, when (S)-β-phenylalanine was fed to the culture of the ΔhitA mutant, the production of this compound was successfully restored. nih.govresearchgate.net This experiment unequivocally confirmed that (S)-β-phenylalanine is a key biosynthetic intermediate and the starter unit incorporated by the polyketide synthase machinery.
Genetic Engineering and Pathway Manipulation Strategies for Biosynthetic Analog Production
Targeted Gene Knockouts and Overexpression for Intermediate Accumulation
Targeted gene inactivation has been an invaluable tool for elucidating the functions of specific enzymes in the this compound pathway by causing the accumulation of biosynthetic intermediates. nih.gov By systematically deleting genes encoding the post-PKS modification enzymes (hitM1 to hitM6), researchers have been able to isolate and characterize compounds that would otherwise be transient. nisr.or.jpnih.gov
The knockout of the hitM4 gene (ΔhitM4 strain) led to the accumulation of an all-trans-2,4,6,8,18-pentaene macrolactam. researchgate.netnih.gov This linear polyene macrolactam was confirmed to be the initial intermediate in the post-PKS modification pathway, representing the product released from the PKS assembly line before cyclization. researchgate.netnih.gov
In contrast, the inactivation of the hitM1 gene (ΔhitM1 strain) resulted in the accumulation of 10-O-demethyl-10-oxothis compound. researchgate.netnih.gov The isolation of this bicyclic intermediate confirmed that the function of the HitM1 reductase occurs after the formation of the carbocycle and before the final methylation step. nih.gov These gene knockout studies have been instrumental in ordering the sequence of post-PKS modification events. nih.gov
| Gene Knockout Mutant | Accumulated Intermediate | Inferred Function of Knocked-Out Gene Product |
|---|---|---|
| ΔhitA | None (production abolished) | Catalyzes the formation of the (S)-β-phenylalanine starter unit. nih.gov |
| ΔhitM4 | All-trans-2,4,6,8,18-pentaene macrolactam | Catalyzes the first step of post-PKS modification, initiating the formation of the bicyclic structure. nisr.or.jpnih.gov |
| ΔhitM1 | 10-O-demethyl-10-oxothis compound | Reduces the C10 keto group in a late-stage biosynthetic step. nih.gov |
Mutasynthesis and Combinatorial Biosynthesis for Novel this compound Analogs
Mutasynthesis, a technique that combines genetic engineering with precursor-directed biosynthesis, has been successfully applied to generate novel analogs of this compound. acs.org This strategy leverages the ΔhitA mutant strain of S. scabrisporus, which is incapable of producing the natural starter unit but retains the rest of the biosynthetic machinery. nih.gov By feeding this mutant various synthetic analogs of (S)-β-phenylalanine, new this compound derivatives can be produced. acs.org
This approach has led to the creation of a library of this compound analogs with modified phenyl rings. acs.org For instance, feeding the ΔhitA strain with (S)-β-phenylalanine analogs containing fluorine at the ortho, meta, or para positions, or chlorine, bromine, or a methyl group at the meta position, resulted in the successful incorporation of these modified starter units and the production of corresponding this compound analogs. nih.govacs.org Furthermore, analogs with thienyl substitutions in place of the phenyl ring have also been generated using this method. nih.govacs.org These studies highlight the flexibility of the downstream biosynthetic enzymes, particularly the β-amino acid-selective adenylation enzyme HitB, which acts as a gatekeeper to select the starter units for the pathway. acs.org
| Fed Precursor Analog ((S)-β-Phe analog) | Resulting this compound Analog |
|---|---|
| ortho-Fluoro-(S)-β-Phe | ortho-Fluoro-hitachimycin acs.org |
| meta-Fluoro-(S)-β-Phe | meta-Fluoro-hitachimycin acs.org |
| para-Fluoro-(S)-β-Phe | para-Fluoro-hitachimycin acs.org |
| meta-Chloro-(S)-β-Phe | meta-Chloro-hitachimycin acs.org |
| meta-Bromo-(S)-β-Phe | meta-Bromo-hitachimycin acs.org |
| meta-Methyl-(S)-β-Phe | meta-Methyl-hitachimycin acs.org |
| (S)-β-(2-thienyl)-alanine | 2-Thienyl-hitachimycin acs.org |
| (S)-β-(3-thienyl)-alanine | 3-Thienyl-hitachimycin acs.org |
Heterologous Expression of the this compound BGC
Heterologous expression involves transferring the entire biosynthetic gene cluster from its native producer into a more tractable host organism, often to improve yields or facilitate genetic manipulation. While this is a powerful strategy in natural product discovery, published accounts detailing the successful heterologous expression of the complete this compound BGC are not prominent. However, components of the pathway have been expressed in heterologous hosts for functional characterization. For example, the recombinant HitM4 protein was expressed in E. coli to perform in vitro biochemical analyses of its enzymatic activity, which was crucial for confirming its role in processing the linear polyene intermediate. nisr.or.jp
Strategic Chemical Synthesis and Designed Analog Development of Hitachimycin
Retrosynthetic Analysis and Synthetic Planning for the Complex Hitachimycin Scaffoldresearchgate.netcore.ac.ukbeilstein-journals.orgescholarship.org
The this compound scaffold is characterized by its macrolactam ring, multiple stereocenters, and conjugated polyene system, making its total synthesis a demanding undertaking. Retrosynthetic analyses typically aim to disconnect the molecule into manageable fragments that can be assembled stereoselectively. Early synthetic planning often involves identifying key bond formations, such as those required for macrocycle closure and the construction of the internal carbocyclic ring. The first total synthesis of (+)-Hitachimycin, reported by Smith III and colleagues, employed a convergent strategy, breaking down the molecule into key building blocks researchgate.netacs.orgacs.orgacs.org. This approach typically involves the synthesis of advanced acyclic precursors that contain most of the necessary functionality before the final macrocyclization step researchgate.nettypeset.io. The complexity necessitates careful planning to control stereochemistry throughout the synthetic sequence.
Development of Key Stereoselective Methodologies for Macrocycle Construction
The construction of the this compound macrocycle and the precise control of its numerous stereocenters and olefin geometries are critical aspects of its synthesis.
Macrocyclization Strategies (e.g., Macrolactamization)
The formation of the macrolactam ring is a pivotal step in this compound synthesis. Various macrocyclization strategies have been explored, often involving the formation of an amide bond to close the ring. In the biosynthesis, a macrolactam is formed via a reaction catalyzed by a terminal thioesterase domain researchgate.net. In chemical synthesis, methods such as the Horner-Emmons reaction have been utilized for macrocyclization acs.org. Other approaches for macrocycle construction in related natural products include peptide coupling reactions and transition metal-mediated cyclizations, highlighting the need for creative solutions when simple macrocyclization methods prove inadequate researchgate.net. The installation of the polyene system often occurs concurrently with or after macrocyclization, requiring careful control over olefin geometry acs.org.
Control of Stereocenters and Olefin Geometries
This compound possesses multiple stereocenters and defined olefin geometries (E/Z configurations) that are crucial for its biological activity nih.govuni.lu. Synthetic strategies must incorporate methods for establishing and maintaining these chiral centers and double bond configurations with high fidelity. This often involves employing stereoselective reactions such as asymmetric allylic alkylations, stereoselective reductions, and controlled olefin isomerizations. For instance, disulfide-catalyzed isomerization has been used to achieve specific E-olefin geometries in synthetic intermediates beilstein-journals.org. The precise control over these stereochemical elements is paramount, as even minor deviations can significantly impact the molecule's properties msu.eduuwindsor.ca.
Design and Chemical Synthesis of this compound Analogs and Simplified Scaffolds for Mechanistic Probingbeilstein-journals.orgbeilstein-journals.orgacs.orgresearchgate.netnisr.or.jpresearchgate.net
The development of this compound analogs is crucial for understanding its biological mechanisms and for identifying derivatives with improved or altered activities. These analogs are typically synthesized either through modifications of the natural product or by incorporating variations during the total synthesis.
Functional Group Modifications and Derivatization Strategiesbeilstein-journals.orgacs.orgnisr.or.jp
Upon conducting a thorough search for the molecular and cellular mechanisms of action of this compound, specifically focusing on its interactions with nucleic acids and its effects on ribosomal and protein synthesis, no specific scientific literature detailing these mechanisms for this compound was retrieved.
The searches yielded information regarding this compound's general biological activities, such as its cytotoxic effects against mammalian cells, bacteria, yeast, and fungi, as well as its role as an antibiotic and its complex biosynthetic pathway. However, detailed research findings on how this compound interacts with DNA (e.g., intercalation, groove binding, effects on topoisomerases, impact on replication and transcription) or how it binds to ribosomal subunits and inhibits protein synthesis, including its specificity towards prokaryotic versus eukaryotic ribosomes, were not found in the executed searches.
Consequently, it is not possible to generate the requested article content with the required scientific accuracy and adherence to the specified outline, as the necessary mechanistic data for this compound is not available in the retrieved literature.
Molecular and Cellular Mechanisms of Action of Hitachimycin
Cellular Stress Responses and Programmed Cell Death Pathways (Mechanistic Focus)
While Hitachimycin is known for its cytotoxic effects, detailed mechanistic studies specifically linking it to the induction of programmed cell death pathways such as apoptosis or the modulation of autophagic processes are not extensively detailed in the provided literature.
Induction of Apoptotic Pathways (e.g., Caspase Activation)
Apoptosis, or programmed cell death, is a critical cellular process executed through a cascade of events, often involving the activation of caspases oatext.comgoogle.comnih.gov. Caspases are cysteine proteases that cleave specific protein substrates, leading to the characteristic morphological and biochemical changes associated with cell death oatext.comgoogle.com. While this compound's cytotoxic activity suggests potential involvement in inducing cell death, the specific pathways, such as the activation of initiator or effector caspases, are not explicitly described in the available research concerning this compound itself researchgate.netmedchemexpress.com.
Modulation of Autophagic Processes
Autophagy is a cellular degradation process that plays a role in maintaining cellular homeostasis and can be involved in cell survival or cell death depending on the context medchemexpress.comnih.gov. The literature reviewed does not provide specific data or findings regarding this compound's direct modulation of autophagic processes, such as the induction or inhibition of autophagosome formation or lysosomal degradation.
Modulation of Key Cellular Signaling Pathways
Specific cellular signaling pathways that are modulated by this compound are not clearly delineated in the provided scientific literature. While its cytotoxic effects imply interaction with critical cellular functions, the upstream or downstream signaling cascades involved remain an area for further investigation.
Identification of Specific Molecular Targets and Binding Proteins (e.g., Adenylation Enzymes)
The biosynthesis and mechanism of action of this compound involve several key enzymes, particularly those related to the incorporation of its unique β-amino acid starter unit and subsequent post-polyketide synthase (PKS) modifications.
HitA (Phenylalanine-2,3-aminomutase): This enzyme is crucial for converting L-α-phenylalanine into (S)-β-phenylalanine (β-Phe), which serves as the starter unit for the polyketide skeleton of this compound researchgate.netproteopedia.orgresearchgate.netnih.gov. The disruption of the hitA gene leads to a complete loss of this compound production, which can be restored by supplementing with (S)-β-Phe researchgate.netnih.gov.
HitB (β-Amino Acid-Selective Adenylation Enzyme): HitB plays a pivotal role in activating (S)-β-Phe by forming an aminoacyl adenylate, which is then transferred to an acyl carrier protein (ACP) researchgate.netproteopedia.orgresearchgate.netnih.gov. HitB acts as a "gatekeeper," demonstrating selectivity for β-amino acid starter units researchgate.netproteopedia.org. Its substrate specificity can be engineered by altering amino acid residues within its binding pocket, allowing for the production of this compound analogs with modified phenyl moieties researchgate.netresearchgate.net.
Post-PKS Modification Enzymes (HitM1-HitM6): A series of enzymes, including HitM1 (a putative oxidoreductase) and HitM6 (a putative methyltransferase), are involved in the post-PKS modification of the this compound backbone, leading to its final bicyclic structure researchgate.netresearchgate.netnisr.or.jp. HitM4, another enzyme in this pathway, is suggested to be involved in the initial steps of forming the bicyclic structure nisr.or.jp.
Table 1: Kinetic Parameters of HitB with Meta-Substituted (S)-β-Phenylalanine Analogs
The β-amino acid-selective adenylation enzyme HitB exhibits varying affinities (Km values) for different (S)-β-phenylalanine analogs, highlighting its role as a gatekeeper in the this compound biosynthetic pathway. Mutations in HitB, such as at positions 328 and 293, can alter its substrate specificity researchgate.netresearchgate.net.
| Enzyme/Mutant | Substrate Analog | Km (μM) | Fold Change vs. WT | Reference |
| HitB WT | (S)-β-Phenylalanine | 170 | 1.0 | researchgate.netproteopedia.orgnih.gov |
| HitB WT | (S)-β-m-OMe-Phe | High | - | researchgate.netproteopedia.orgnih.gov |
| HitB WT | (S)-β-m-NO-Phe | High | - | researchgate.netproteopedia.orgnih.gov |
| HitB WT | (S)-β-m-CN-Phe | High | - | researchgate.netproteopedia.orgnih.gov |
| HitB F328V | (S)-β-m-OMe-Phe | 9.0 | ~51x lower | researchgate.net |
| HitB F328V | (S)-β-m-NO-Phe | 47 | ~25x lower | researchgate.net |
| HitB F328V | (S)-β-m-CN-Phe | 15 | ~70x lower | researchgate.net |
| HitB F328L | (S)-β-m-OMe-Phe | 18 | ~4x lower | researchgate.net |
| HitB F328L | (S)-β-m-NO-Phe | 9.3 | ~5x lower | researchgate.net |
| HitB F328L | (S)-β-m-CN-Phe | 11 | ~79x lower | researchgate.net |
| HitB T293G | (S)-β-o-F-Phe | 17 | - | researchgate.net |
| HitB T293G | (S)-β-o-Cl-Phe | 29 | - | researchgate.net |
| HitB T293G | (S)-β-o-Br-Phe | 52 | - | researchgate.net |
Note: "High" indicates significantly higher Km values compared to the wild-type for (S)-β-Phenylalanine, signifying lower affinity or inefficient incorporation. Specific numerical values for "High" were not consistently provided across all sources for all analogs.
Membrane Interactions and Cellular Permeability Studies relevant to mechanism
This compound exhibits hemolytic activity, which is mediated by changes at the cell membrane leading to subsequent lysis wikipedia.org. This suggests that this compound directly interacts with and disrupts the integrity of cell membranes. While specific details on the precise molecular interactions (e.g., pore formation, lipid bilayer disruption) are not extensively elaborated in the provided snippets for this compound, general principles of membrane-active compounds apply. Such interactions can involve embedding within the lipid bilayer, altering membrane fluidity, or forming transmembrane pores, ultimately compromising membrane function and leading to cell death medchemexpress.commit.edusigmaaldrich.com. The ability to modify cell membrane permeability is also recognized as relevant to the engineering of this compound analogs researchgate.net.
Compound Names:
this compound
Stubomycin
(S)-β-phenylalanine (β-Phe)
L-α-phenylalanine
HitA
HitB
HitM1
HitM6
HitM4
Structure Activity Relationship Sar and Bioactivity Profiling in Academic Models
Comprehensive Evaluation of Hitachimycin's Activity Spectrum in Academic Bioassays
This compound exhibits a broad spectrum of antimicrobial activity, demonstrating potent inhibitory effects against various model microorganisms, including Gram-positive bacteria, fungi, and protozoa. kitasato-u.ac.jp Its efficacy is particularly notable against Bacillus subtilis, with a minimum inhibitory concentration (MIC) as low as 0.025 µg/ml. kitasato-u.ac.jp The compound also shows significant activity against other Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus. kitasato-u.ac.jp Its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is considerably weaker, with MIC values reported at 100 µg/ml. kitasato-u.ac.jp
In addition to its antibacterial properties, this compound is effective against various fungi and yeasts. It inhibits the growth of dermatophytes like Trichophyton interdigitale and Microsporum gypseum, as well as plant pathogens such as Sclerotinia cinerea and Pyricularia oryzae. kitasato-u.ac.jp The compound also displays activity against Mycoplasma species. kitasato-u.ac.jp While the precise mechanism of its antimicrobial action is complex, it is understood to involve the permeabilization and depolarization of the microbial cell membrane. uwaterloo.ca This disruption of membrane integrity is a key factor in its broad-spectrum microbicidal effects.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms kitasato-u.ac.jp
| Test Organism | Type | MIC (µg/ml) |
| Bacillus subtilis PCI 219 | Gram-positive Bacteria | 0.025 |
| Staphylococcus aureus FDA 209 P | Gram-positive Bacteria | 0.78 |
| Micrococcus luteus PCI 1001 | Gram-positive Bacteria | 0.4 |
| Mycobacterium smegmatis ATCC 607 | Gram-positive Bacteria | 6.25 |
| Escherichia coli NIHJ | Gram-negative Bacteria | 100 |
| Klebsiella pneumoniae PCI 602 | Gram-negative Bacteria | 100 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 100 |
| Xanthomonas oryzae | Gram-negative Bacteria | 100 |
| Candida albicans | Yeast | 3.12 |
| Saccharomyces cerevisiae | Yeast | 50 |
| Aspergillus niger | Fungus | 25 |
| Microsporum gypseum | Fungus | 0.78 |
| Trichophyton interdigitale | Fungus | 0.2 |
| Sclerotinia cinerea | Fungus | 0.2 |
| Pyricularia oryzae | Fungus | 0.4 |
| Mycoplasma gallisepticum KP-13 | Mycoplasma | 0.4 |
| Acholeplasma laidlawii PG-8 | Mycoplasma | 0.4 |
| Trichomonas foetus | Protozoa | 2.0 |
| Trichomonas vaginalis | Protozoa | 5.0 |
This compound and its derivatives have been evaluated for cytotoxic activity against various cancer cell lines, primarily for mechanistic studies and to explore their potential as antitumor agents. nih.govnih.gov Early studies focused on its effects on HeLa (human cervical cancer) cells and in vivo antitumor activity against Sarcoma 180 in murine models. nih.govjst.go.jp These investigations revealed that chemical modification of the this compound scaffold could lead to derivatives with enhanced antitumor properties compared to the parent compound. nih.govnih.gov
For instance, several acyl and carbonate derivatives of this compound were synthesized and tested. nih.govnih.gov Among these, compounds such as 11-O-propionyl-15-O-butyrylthis compound and various 11-O-acylhitachimycins showed superior in vivo efficacy against Sarcoma 180. nih.govjst.go.jp Similarly, carbonate derivatives like 11,15-di-O-methoxycarbonylthis compound and 15-O-methoxycarbonylthis compound were also found to be highly effective. nih.gov More recent research involving mutational biosynthesis has generated novel analogs with substitutions on the (S)-β-phenylalanine moiety. nih.gov These new analogs displayed varying levels of biological activity against HeLa cells and multidrug-sensitive budding yeast, suggesting they may interact with different molecular targets, which is valuable for developing molecular probes to investigate cellular pathways. nih.govacs.org
Table 2: Antitumor Activity of Selected this compound Derivatives nih.govnih.gov
| Compound | Modification | Target/Model | Outcome |
| This compound | Parent Compound | HeLa cells, Sarcoma 180 | Baseline cytotoxic and antitumor activity |
| 11-O-propionyl-15-O-butyrylthis compound | Acyl derivative | Sarcoma 180 (in vivo) | Higher antitumor activity than this compound |
| 11-O-acylhitachimycins | Acyl derivatives | Sarcoma 180 (in vivo) | Higher antitumor activity than this compound |
| 11,15-di-O-methoxycarbonylthis compound | Carbonate derivative | Sarcoma 180 (in vivo) | Higher antitumor activity than this compound |
| 15-O-methoxycarbonylthis compound | Carbonate derivative | Sarcoma 180 (in vivo) | Higher antitumor activity than this compound |
| Halogenated Phenyl Analogs | Mutasynthesis | HeLa cells, Budding Yeast | Varied biological activity, suggesting different targets |
Beyond its antimicrobial and cytotoxic properties, this compound was initially identified as an antiprotozoal antibiotic. kitasato-u.ac.jpsatoshi-omura.info Its activity against parasitic protozoa has been demonstrated in academic bioassays, specifically against Trichomonas foetus and Trichomonas vaginalis, with MIC values of 2.0 µg/ml and 5.0 µg/ml, respectively. kitasato-u.ac.jp This indicates a potential for this compound and its analogs to serve as scaffolds for the development of new anti-parasitic agents. The underlying mechanism for its antiprotozoal activity is presumed to be related to the membrane-disrupting effects observed in bacteria and fungi.
Elucidation of Pharmacophoric Elements and Key Structural Features for Biological Activity
Structure-activity relationship (SAR) studies on this compound have identified several key structural features essential for its biological activity. The macrocyclic lactam core, the conjugated polyene chain, and the (S)-β-phenylalanine starter unit are all considered critical pharmacophoric elements. Modifications at the C-11 and C-15 hydroxyl groups have been shown to significantly influence its bioactivity. nih.govnih.gov
C-11 and C-15 Hydroxyl Groups : The synthesis of various acyl and carbonate derivatives has demonstrated that these positions are amenable to modification to enhance potency. nih.govnih.gov For example, the introduction of specific acyl groups at the C-11 position or the formation of carbonates at both C-11 and C-15 resulted in compounds with improved in vivo antitumor activity against Sarcoma 180 compared to the parent molecule. nih.govnih.gov This suggests that the size, lipophilicity, and electronic properties of the substituents at these positions are important for target interaction and/or pharmacokinetic properties.
(S)-β-phenylalanine Moiety : The aromatic ring of the β-phenylalanine unit is another critical site for interaction. Mutasynthesis studies, where analogs of (S)-β-phenylalanine were fed to a mutant strain of the producing organism, have generated this compound analogs with substitutions on the phenyl ring (e.g., F, Cl, Br, CH3). nih.gov These analogs exhibited a range of cytotoxic activities, indicating that the electronic and steric properties of this aromatic group are key determinants of biological function and can potentially alter target specificity. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find statistical correlations between the chemical structure of a series of compounds and their biological activity. nih.gov The goal of a QSAR study is to develop a mathematical model that can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules. mdpi.comrutgers.edu These models rely on molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, such as lipophilicity, electronic effects, and steric parameters. umich.edu
While SAR studies on this compound have provided qualitative insights by comparing the activities of synthesized derivatives, to date, there are no comprehensive QSAR models for this compound and its analogs published in the accessible scientific literature. The development of a robust QSAR model would require a large dataset of structurally diverse this compound analogs with consistently measured biological activity data. Such a model could quantify the impact of substitutions at the C-11, C-15, and β-phenylalanine positions, providing a predictive tool for the rational design of future derivatives with optimized antimicrobial or cytotoxic profiles. nih.gov
Impact of Stereochemistry on Biological Potency and Target Binding
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor that governs the biological activity of most natural products. nih.gov The specific spatial orientation of functional groups determines how a molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket. researchgate.net For complex natural products like this compound, which possess multiple chiral centers, the absolute stereochemistry is fundamental to its potency and mechanism of action. kitasato-u.ac.jpsatoshi-omura.info
Advanced Analytical and Biophysical Methodologies in Hitachimycin Research
Advanced Chromatographic Techniques for Isolation, Purification, and Analysis of Hitachimycin and Biosynthetic Intermediates
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools in this compound research. These methods are routinely employed for the isolation and purification of this compound from fermentation broths of Streptomyces scabrisporus and for the analysis of its biosynthetic intermediates.
High-Performance Liquid Chromatography is a cornerstone for both analytical and preparative-scale purification. In a typical workflow, crude extracts from S. scabrisporus cultures are subjected to preparative HPLC to yield pure compounds. For instance, the isolation of a putative biosynthetic intermediate, M4-A, was achieved from a large-scale culture of a ΔhitM4 mutant strain using preparative HPLC, resulting in a pure white solid. researchgate.net Reverse-phase HPLC (RP-HPLC) is commonly utilized, with C18 columns being a popular choice for separating nonpolar to moderately polar compounds like macrolactams. The separation is optimized by employing gradient elution with solvent systems such as methanol-water or acetonitrile-water, often with additives like trifluoroacetic acid (TFA) to improve peak shape.
Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. LC-MS is crucial for analyzing complex mixtures, such as culture extracts from wild-type or mutant bacterial strains, to detect this compound and related metabolites. The high sensitivity of LC-MS allows for the detection of trace amounts of biosynthetic intermediates, which is essential for pathway elucidation. researchgate.net
| Technique | Stationary Phase | Mobile Phase (Typical) | Detection | Application in this compound Research |
|---|---|---|---|---|
| Preparative HPLC | Reverse-Phase C18 | Methanol/Water or Acetonitrile/Water Gradient | UV-Vis | Isolation and purification of this compound and biosynthetic intermediates (e.g., M4-A). researchgate.net |
| Analytical HPLC | Reverse-Phase C18 | Acetonitrile/Buffer Gradient | UV, Diode Array | Purity assessment, quantification, and monitoring of fermentation processes. |
| LC-MS | Reverse-Phase C18 | Acetonitrile/Water with Formic Acid | Mass Spectrometry (ESI) | Detection and identification of this compound and its metabolites in complex mixtures. researchgate.net |
High-Resolution Mass Spectrometry and Metabolomics for Tracing Biosynthetic Pathways and Metabolic Fates
High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in elucidating the biosynthetic pathway of this compound by providing precise mass measurements, which in turn allow for the determination of elemental compositions of intermediates. Techniques such as Electrospray Ionization (ESI) coupled with high-resolution mass analyzers (e.g., Time-of-Flight or Orbitrap) are employed to analyze the compounds produced by genetically modified strains of S. scabrisporus.
For example, in the study of the ΔhitM4 mutant strain, positive-mode ESI-MS was used to determine the mass of the accumulated intermediate, M4-A. The observed [M+H]⁺ ion at m/z 450.26089 was consistent with the calculated mass for the molecular formula C₂₈H₃₅NO₄, providing crucial evidence for its structure. researchgate.net Similarly, another intermediate, M1-A, isolated from a ΔhitM1 strain, was characterized by its mass spectrum. researchgate.net This precise mass information is fundamental for proposing and verifying the structures of novel metabolites along the biosynthetic pathway.
Metabolomics approaches, which aim to comprehensively analyze the small molecule complement of a biological system, are increasingly being applied to understand the metabolic fate of natural products. While specific metabolomics studies on this compound are not extensively detailed in the provided context, the principles of such analyses are highly relevant. Dynamic metabolome analysis using stable isotope labeling (e.g., ¹³C) can trace the incorporation of precursors into this compound and follow its subsequent metabolic transformations within a biological system. nih.gov This would involve treating cells with labeled this compound and using LC-HRMS to identify and quantify its modified forms over time, thereby mapping its metabolic fate.
| Intermediate | Producing Strain | Ionization Mode | Observed [M+H]⁺ (m/z) | Deduced Molecular Formula | Reference |
|---|---|---|---|---|---|
| M4-A | ΔhitM4 | Positive ESI | 450.26089 | C₂₈H₃₅NO₄ | researchgate.net |
| M1-A (10-O-demethyl-10-oxothis compound) | ΔhitM1 | Positive ESI | - | - | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the de novo structure elucidation of natural products and for probing molecular interactions in solution. nih.gov For this compound and its biosynthetic intermediates, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is essential for determining their complex chemical structures. researchgate.net
The complete assignment of proton and carbon signals for intermediates like M4-A was achieved through detailed analysis of COSY and HMBC spectra, which revealed the connectivity of atoms within the molecule and confirmed its planar structure as a 2,4,6,8,18-pentaene macrolactam. researchgate.net The stereochemistry of these molecules can be further investigated using NOESY experiments, which provide information about the spatial proximity of protons.
Beyond structure elucidation, NMR is a valuable tool for studying the interactions between this compound and its biological targets. iapc-obp.com Chemical shift perturbation experiments, where the NMR spectrum of a target protein is monitored upon titration with this compound, can identify the binding site on the protein. Saturation Transfer Difference (STD) NMR is another technique used to identify which parts of a ligand are in close contact with a receptor. nih.gov These methods provide atomic-level information about the binding interface and can guide the rational design of this compound analogs with improved affinity and selectivity.
| NMR Experiment | Information Obtained | Application in this compound Research |
|---|---|---|
| ¹H NMR | Proton chemical shifts and coupling constants. | Initial structural characterization of this compound and intermediates. researchgate.net |
| ¹³C NMR | Carbon skeleton information. | Determination of the number and type of carbon atoms. researchgate.net |
| COSY (Correlation Spectroscopy) | ¹H-¹H spin-spin coupling networks. | Establishing proton connectivity within spin systems. researchgate.net |
| HSQC (Heteronuclear Single Quantum Coherence) | Direct ¹H-¹³C correlations. | Assigning protons to their directly attached carbons. researchgate.net |
| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range ¹H-¹³C correlations (2-3 bonds). | Connecting different spin systems to elucidate the complete carbon skeleton. researchgate.net |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space proton-proton correlations. | Determining stereochemistry and conformation. researchgate.net |
| Chemical Shift Perturbation | Changes in protein NMR signals upon ligand binding. | Mapping the binding site of this compound on its target protein. |
X-ray Crystallography and Cryo-Electron Microscopy for Elucidating this compound-Target Complexes
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structures of macromolecules and their complexes with ligands at atomic resolution. youtube.commdpi.com These methods provide unparalleled insights into the molecular basis of ligand-target recognition.
The crystal structure of this compound itself has been solved, providing definitive information about its conformation in the solid state. acs.org More recently, X-ray crystallography has been instrumental in understanding the biosynthesis of this compound. The crystal structure of HitB, a β-amino acid-selective adenylation enzyme from the this compound biosynthetic pathway, was determined in complex with an analog of its substrate, (S)-β-3-Br-phenylalanine sulfamoyladenosine. acs.orgnih.gov This structure revealed how HitB accommodates its substrate, with the bulky meta-bromo group being situated in a flexible pocket around the amino acid residue Phe328. acs.orgnih.gov This detailed structural information explains the enzyme's substrate specificity and its role as a "gatekeeper" in the biosynthesis. acs.orgnih.gov Such enzyme-ligand structures are invaluable for protein engineering efforts aimed at producing novel this compound analogs through mutational biosynthesis. acs.orgnih.gov
Cryo-EM has emerged as a revolutionary technique for structural biology, particularly for large protein complexes or membrane proteins that are difficult to crystallize. nih.govyoutube.com While no specific cryo-EM structures involving this compound have been reported in the provided context, this technique holds great promise for studying potential large cellular targets of this compound, such as ribosomes or cytoskeletal protein assemblies, providing a high-resolution view of the binding interface.
| Technique | Sample Type | Resolution | Key Findings in this compound Research | Reference |
|---|---|---|---|---|
| X-ray Crystallography | Single crystal | Atomic (~1-3 Å) | - Determined the 3D structure of this compound. acs.org | acs.orgacs.orgnih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Vitrified solution | Near-atomic to atomic | Potential for studying large this compound-target complexes that are not amenable to crystallization. |
Biophysical Techniques for Quantitative Binding Affinity Measurements
Quantifying the binding affinity between a drug and its target is fundamental to understanding its potency and mechanism of action. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free biophysical techniques used for this purpose.
Surface Plasmon Resonance (SPR) is a real-time optical sensing technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. bioradiations.comspringernature.com In the context of this compound research, its putative protein target would be immobilized on the sensor chip, and solutions of this compound at various concentrations would be flowed over the surface. The resulting sensorgrams provide data on the association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a precise measure of binding affinity. bioradiations.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govwikipedia.org In an ITC experiment, a solution of this compound would be titrated into a sample cell containing its target protein. The resulting heat changes are measured after each injection, generating a binding isotherm. malvernpanalytical.com Fitting this data provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment. nih.govtainstruments.com This detailed thermodynamic information can reveal the nature of the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions).
While specific SPR or ITC studies for this compound are not detailed in the provided search results, these techniques are standard in drug discovery and would be critical for validating targets and characterizing the binding of this compound and its analogs.
Advanced Fluorescence Spectroscopy and Microscopy for Cellular Localization and Dynamics Studies
Advanced fluorescence-based methods are essential for visualizing the distribution and behavior of molecules within living cells. These techniques can provide crucial information on where this compound accumulates in the cell and with which organelles or structures it interacts.
To study its cellular localization, this compound could be chemically modified to attach a fluorescent dye (a fluorophore), creating a fluorescent probe. Alternatively, if this compound possesses intrinsic fluorescence, its natural emission could be utilized. Confocal fluorescence microscopy would then be used to image the distribution of the fluorescently-labeled this compound in cells. Co-localization experiments, using specific fluorescent markers for different organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), can determine the subcellular compartments where this compound accumulates. researchgate.netnih.gov
Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM), can overcome the diffraction limit of light, allowing for visualization at the nanometer scale. nih.gov These methods could potentially be used to image the interaction of fluorescently-labeled this compound with its specific molecular targets within the cell, providing a much higher level of detail than conventional microscopy.
Fluorescence spectroscopy techniques, such as Fluorescence Resonance Energy Transfer (FRET), can be employed to study the proximity between this compound and its target in living cells. By labeling this compound with a donor fluorophore and its target protein with an acceptor fluorophore, the occurrence of FRET would indicate a direct interaction between the two molecules.
Future Directions and Emerging Research Avenues for Hitachimycin
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding of Biosynthesis and Action
A comprehensive, systems-level understanding of Hitachimycin's biosynthesis and its mechanism of action can be achieved through the integration of various "omics" technologies.
Genomics: The biosynthetic gene cluster (BGC) for this compound in Streptomyces scabrisporus has been identified through genome mining. nih.govresearchgate.net This cluster contains genes for a putative phenylalanine-2,3-aminomutase (PAM), polyketide synthases (PKSs), and other enzymes essential for its synthesis. nih.gov Future genomic studies can focus on comparative genomics of different this compound-producing strains to identify regulatory elements that control the expression of the BGC. This knowledge is crucial for developing strategies to enhance this compound production. A multiomics analysis comparing wild-type and hyperproducing strains of other antibiotic producers, like Streptomyces rimosus for oxytetracycline, has revealed that increased precursor supply and upregulated biosynthesis pathways are key to high yields. researchgate.net A similar approach for this compound could provide a detailed roadmap for its enhanced production.
Proteomics and Metabolomics: While the genetic blueprint is known, proteomics can reveal the expression levels and post-translational modifications of the biosynthetic enzymes, offering insights into the kinetics and regulation of the pathway. Metabolomics, on the other hand, can identify and quantify the intracellular and extracellular metabolites, providing a real-time snapshot of the metabolic state of the producing organism. researchgate.net By integrating these datasets, researchers can build a comprehensive model of this compound biosynthesis, identifying potential bottlenecks and regulatory feedback loops. This systems biology approach will be instrumental in rationally engineering hyperproducing strains. nih.gov
Application of Computational Chemistry and Molecular Modeling in this compound Design and Mechanistic Prediction
Computational chemistry and molecular modeling are powerful tools that can accelerate the design of novel this compound analogs and predict their mechanisms of action.
In Silico Design of Analogs: By creating computational models of this compound and its derivatives, researchers can predict how structural modifications will affect their biological activity. jocpr.comnih.govmdpi.com Techniques like quantitative structure-activity relationship (QSAR) modeling can identify the key structural features responsible for this compound's therapeutic effects. mdpi.com This in silico approach allows for the rapid screening of virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and biological evaluation. jocpr.commdpi.com
Mechanistic Prediction: Molecular dynamics simulations can provide insights into the interactions between this compound and its biological targets at an atomic level. nih.govyoutube.comnih.govscispace.comrsc.org These simulations can help to elucidate the compound's mechanism of action, predict potential off-target effects, and guide the design of derivatives with improved target specificity. For instance, understanding the binding modes of this compound to its target can inform the design of analogs with enhanced affinity and efficacy. The development of accurate predictive models for bioactivity is a key goal in this field, combining experimental data with sophisticated machine learning algorithms. nih.govnih.govgithub.complos.orgmdpi.com
Development of this compound and its Analogs as Chemical Probes for Fundamental Biological Processes
Chemical probes are small molecules used to study and manipulate biological systems. mdpi.cominterchim.com this compound and its derivatives have the potential to be developed into valuable chemical probes for investigating fundamental biological processes.
The development of fluorescently tagged this compound analogs could enable researchers to visualize the compound's subcellular localization and track its interactions with cellular components in real-time. mdpi.comrsc.org Such probes would be invaluable for identifying the molecular targets of this compound and dissecting the cellular pathways it modulates. By observing the phenotypic changes induced by these probes, researchers can gain a deeper understanding of the biological processes in which this compound's targets are involved.
Exploration of Chemo- and Biosynthetic Hybrid Strategies for Novel Scaffold Generation
The combination of chemical synthesis and biosynthesis offers a powerful approach for generating novel this compound-based scaffolds with diverse biological activities.
Mutational Biosynthesis: One promising strategy is mutational biosynthesis, where a genetically engineered strain, blocked in the production of a specific precursor, is fed with synthetic analogs of that precursor. acs.orgnih.govnih.gov This approach has already been successfully used to produce new this compound analogs by feeding various (S)-β-Phe analogs to a ΔhitA strain of S. scabrisporus. acs.orgnih.govnih.gov This resulted in the generation of several new this compound derivatives with substitutions on the phenyl ring. acs.orgnih.gov
Pathway Engineering: Further engineering of the this compound biosynthetic pathway could lead to the production of novel scaffolds. manchester.ac.uk This could involve the introduction of genes from other natural product pathways to create hybrid molecules with unique structural features and biological properties. The identification of the this compound BGC provides a solid foundation for such genetic manipulations. nih.govsecondarymetabolites.org
Potential for Derivatization to Enhance Specificity or Modulate Activity for Research Tools
Chemical derivatization of the this compound scaffold is a key strategy for enhancing its specificity and modulating its activity, leading to the development of valuable research tools.
Structure-activity relationship (SAR) studies on this compound derivatives can identify the chemical modifications that lead to improved biological profiles. mdpi.comnih.govmdpi.comrsc.orgnih.gov For example, the synthesis of various acyl and carbonate derivatives of this compound has shown that some of these modified compounds exhibit higher antitumor activity than the parent molecule. nih.gov The modification of natural products through chemical synthesis can lead to compounds with retained or enhanced activity and, in some cases, reduced toxicity. mdpi.commdpi.com By systematically modifying different functional groups on the this compound molecule, researchers can fine-tune its properties to create highly specific probes for biological research or to develop new therapeutic leads. ox.ac.uk
Interdisciplinary Research Paradigms in Natural Product Science Focused on this compound
The future of this compound research will increasingly rely on interdisciplinary collaborations that bring together experts from diverse fields.
The discovery and development of natural products like this compound require a multifaceted approach that integrates chemistry, biology, genetics, and computational science. illinois.edu Collaborative research programs can accelerate progress by combining expertise in areas such as microbial genetics, synthetic chemistry, computational modeling, and high-throughput screening. By fostering a collaborative environment, researchers can more effectively tackle the challenges associated with natural product research and unlock the full therapeutic potential of compounds like this compound.
Q & A
Q. What is the established mechanism of action of Hitachimycin against fungal pathogens?
this compound inhibits the P2-type H+-ATPase (Pma1p) in fungal cell membranes, disrupting intracellular pH homeostasis. This was demonstrated using Saccharomyces cerevisiae models, where this compound treatment caused Pma1p aggregation in cytoplasmic punctate structures instead of vacuolar localization, leading to pH dysregulation . Methodologically, researchers employ fluorescence microscopy for protein localization and intracellular pH probes (e.g., BCECF-AM) to validate these effects.
Q. What experimental models are commonly used to study this compound's antimicrobial activity?
Saccharomyces cerevisiae is a primary model due to its well-characterized Pma1p homolog. Researchers use knockout strains to confirm target specificity (e.g., ΔPma1p mutants) and measure ATPase activity via spectrophotometric assays with orthovanadate controls . For antitumor studies, mammalian cell lines with membrane transporter overexpression (e.g., MDR1) are used to assess this compound’s penetration efficacy.
Q. How is this compound isolated and characterized from its native source?
this compound is isolated from Streptomyces sp. KG-2245 using liquid fermentation followed by solvent extraction (e.g., ethyl acetate) and chromatographic purification (HPLC with C18 columns). Structural elucidation involves NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS), with purity confirmed via HPLC-UV (>95% peak area) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cell lines?
Contradictions often arise from variations in membrane lipid composition or efflux pump expression. To address this:
- Perform lipidomics profiling of cell lines to correlate membrane permeability with this compound uptake.
- Use inhibitors (e.g., verapamil for MDR1) to isolate transporter-mediated resistance .
- Standardize assay conditions (pH, temperature) using buffers like HEPES to minimize environmental variability .
Q. What methodological considerations are critical for designing dose-response studies with this compound?
- Non-linear dosing : Use log-scale concentrations (e.g., 0.1–100 μM) to capture threshold effects.
- Time-course experiments : Monitor Pma1p inhibition at 0, 6, 12, and 24 hours to account for delayed pH effects.
- Control groups : Include orthovanadate (Pma1p inhibitor) and pH-neutral media controls .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring n ≥ 3 biological replicates .
Q. How can researchers optimize protocols for assessing this compound’s synergy with other antifungals?
Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For example:
- Combine this compound with fluconazole at sub-inhibitory concentrations.
- Synergy is defined as FICI ≤ 0.5, with data validated via time-kill curves .
- Include isobologram analysis to visualize additive vs. synergistic interactions.
Q. What advanced techniques validate this compound’s target engagement in vivo?
- Genetic knockdown : siRNA or CRISPR-Cas9 targeting Pma1p in animal models (e.g., C. elegans fungal infections).
- Metabolomics : Track ATP depletion and lactate accumulation via LC-MS to confirm metabolic disruption .
- In vivo imaging : Use pH-sensitive GFP reporters in transgenic models to visualize real-time pH changes.
Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility in measuring this compound’s bioactivity?
- Adopt NIH preclinical guidelines: report exact strain identifiers (e.g., ATCC numbers), growth media (e.g., YPD vs. RPMI-1640), and assay temperatures .
- Share raw data (e.g., microscopy images, HPLC chromatograms) in FAIR-aligned repositories like Zenodo, with metadata detailing instrument parameters .
Q. What statistical methods are appropriate for analyzing contradictory results in this compound’s cytotoxicity profiles?
- Apply mixed-effects models to account for batch variability (e.g., different cell passage numbers).
- Use sensitivity analysis to identify outliers, and validate findings with orthogonal assays (e.g., ATP vs. resazurin viability tests) .
Ethical & Reporting Standards
Q. How should researchers address ethical considerations in this compound’s preclinical studies?
- Follow ARRIVE 2.0 guidelines for animal studies: specify sample size justification, randomization, and blinding protocols.
- For human cell lines, document informed consent and ethics committee approval (e.g., HEK293 vs. patient-derived cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
